N,N-DIETHYL-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DIETHYL-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE: is a synthetic organic compound belonging to the class of tetrahydroquinolines This compound is characterized by the presence of a tetrahydroquinoline core structure, which is a partially saturated derivative of quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIETHYL-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE typically involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through various methods, such as the reduction of quinoline derivatives or cyclization reactions involving aniline derivatives and aldehydes.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through acylation reactions using carboxylic acid derivatives or their activated forms (e.g., acid chlorides or anhydrides).
N,N-Diethylation:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The tetrahydroquinoline core can undergo oxidation to form quinoline derivatives.
Reduction: Reduction reactions can further saturate the tetrahydroquinoline ring or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl halides can be used for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N-DIETHYL-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure is similar to that of many bioactive molecules, making it a valuable scaffold for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers and dyes. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific context in which the compound is used.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline: A simpler analog without the diethylamino and carboxamide groups.
N,N-Diethyl-2-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxamide: A structurally similar compound with a phenyl group at the 2-position.
N,N-Diethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide: An isoquinoline analog with similar functional groups.
Uniqueness: N,N-DIETHYL-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE is unique due to the specific combination of functional groups and the tetrahydroquinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N,N-diethyl-3,4-dihydro-2H-quinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-3-15(4-2)14(17)16-11-7-9-12-8-5-6-10-13(12)16/h5-6,8,10H,3-4,7,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMBZLSSNCYDJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCCC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.